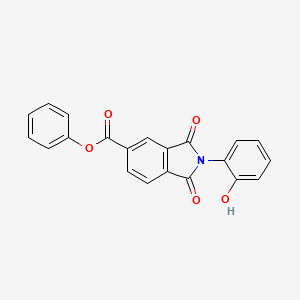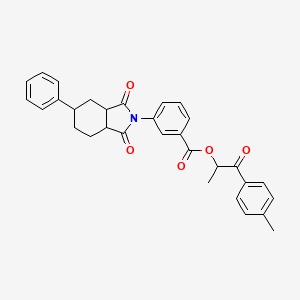![molecular formula C15H20N4OS B12469117 3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12469117.png)
3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound that features a unique structure combining a cyclohexyl group, a dimethylpyrazolyl moiety, and a sulfanylideneimidazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as the base and solvent . The resulting intermediate is then subjected to further reactions to introduce the cyclohexyl and sulfanylideneimidazolidinone groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the sulfanylideneimidazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the cyclohexyl and sulfanylideneimidazolidinone groups.
1-Cyanoacetyl-3,5-dimethylpyrazole: Another pyrazole derivative with a cyanoacetyl group, used as a cyanoacetylating agent.
Uniqueness
3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a cyclohexyl group, a dimethylpyrazolyl moiety, and a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives.
Propriétés
Formule moléculaire |
C15H20N4OS |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
3-cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H20N4OS/c1-10-11(9-18(2)17-10)8-13-14(20)19(15(21)16-13)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,16,21) |
Clé InChI |
YQMQHHLFGFTFRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)C3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12469042.png)
![2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B12469048.png)
![6-Chloro-8-ethoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12469057.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide](/img/structure/B12469058.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B12469062.png)

![N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4,4-dimethyl-2-(4-methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)-3-oxopentanamide](/img/structure/B12469072.png)
![[5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydro gen phosphate, sodium salt, sodium salt](/img/structure/B12469076.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469090.png)

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxy-3-nitrophenyl acetate](/img/structure/B12469098.png)
![2-(1,3-benzodioxol-5-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469105.png)

![Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate](/img/structure/B12469132.png)
